JHU395
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JHU395 is a novel glutamine antagonist prodrug designed to target and inhibit glutamine metabolism in tumor cells. It is particularly effective against malignant peripheral nerve sheath tumors and medulloblastomas. The compound is engineered to be orally bioavailable and to release its active form within target tissues, making it a promising candidate for cancer therapy .
Preparation Methods
JHU395 is synthesized by modifying the naturally occurring glutamine antagonist 6-diazo-5-oxo-l-norleucine. The synthesis involves adding two pro-moieties to increase its lipophilicity and brain penetration. The resulting compound, isopropyl 6-diazo-5-oxo-2-((phenyl(pivaloyloxy)methoxy)-carbonyl)amino)hexanoate, is termed this compound . The synthetic route includes the following steps:
Starting Material: 6-diazo-5-oxo-l-norleucine.
Modification: Addition of pro-moieties to enhance lipophilicity and brain penetration.
Final Product: Isopropyl 6-diazo-5-oxo-2-((phenyl(pivaloyloxy)methoxy)-carbonyl)amino)hexanoate.
Chemical Reactions Analysis
JHU395 undergoes several types of chemical reactions, primarily focusing on its role as a glutamine antagonist:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and catalysts under controlled conditions.
Major Products: The major products formed from these reactions include various metabolites that inhibit glutamine utilization in tumor cells
Scientific Research Applications
JHU395 has a wide range of scientific research applications:
Chemistry: Used as a tool to study glutamine metabolism and its role in cancer cell proliferation.
Biology: Helps in understanding the metabolic pathways involving glutamine in different cell types.
Medicine: Shows potential as a therapeutic agent for treating malignant peripheral nerve sheath tumors and medulloblastomas. .
Mechanism of Action
JHU395 exerts its effects by inhibiting glutamine metabolism in tumor cells. The compound is designed to circulate inert in plasma and release its active form within target tissues. It inhibits the utilization of glutamine, which is essential for tumor cell proliferation and survival. The molecular targets include enzymes involved in glutamine metabolism, such as glutamine amidotransferases .
Comparison with Similar Compounds
JHU395 is compared with other glutamine antagonists, such as 6-diazo-5-oxo-l-norleucine (DON). The key differences include:
Improved Lipophilicity: This compound has enhanced lipophilicity compared to DON, allowing better brain penetration.
Higher Stability: This compound is more stable in plasma, ensuring better delivery to target tissues.
Increased Potency: This compound has shown greater potency in inhibiting tumor growth compared to DON.
Similar compounds include:
- 6-diazo-5-oxo-l-norleucine (DON)
- Pro-905, a novel purine antimetabolite that combines with glutamine amidotransferase inhibition .
This compound stands out due to its unique modifications that enhance its therapeutic potential and specificity for targeting tumor cells.
Properties
CAS No. |
2079938-92-2 |
---|---|
Molecular Formula |
C22H29N3O7 |
Molecular Weight |
447.488 |
IUPAC Name |
L-Norleucine, 6-diazo-N-[[(2,2-dimethyl-1-oxopropoxy)phenylmethoxy]carbonyl]-5-oxo-, 1-methylethyl ester |
InChI |
InChI=1S/C22H29N3O7/c1-14(2)30-18(27)17(12-11-16(26)13-24-23)25-21(29)32-19(15-9-7-6-8-10-15)31-20(28)22(3,4)5/h6-10,13-14,17,19H,11-12H2,1-5H3,(H,25,29)/t17-,19?/m0/s1 |
InChI Key |
QQIBFRQTTLIECS-KKFHFHRHSA-N |
SMILES |
O=C(C=[N+]=[N-])CC[C@H](NC(OC(OC(C(C)(C)C)=O)C1=CC=CC=C1)=O)C(OC(C)C)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JHU395; JHU 395; JHU-395 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.